1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-prop-2-enylimidazo[4,5-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-3-12-23-18(13-8-10-14(24-2)11-9-13)22-17-19(23)21-16-7-5-4-6-15(16)20-17/h3-11H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUNZACGOPZDNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4N=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline can be achieved through various synthetic routes. One common method involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . This method provides a high yield of the desired product under mild reaction conditions.
Another approach involves the reaction of o-phenylenediamine with 2-bromoacetophenone in ethanol under catalyst-free conditions . This method is efficient and environmentally friendly, as it avoids the use of harsh reagents and catalysts.
Industrial Production Methods
For industrial production, the Suzuki–Miyaura cross-coupling reaction is often preferred due to its scalability and efficiency . This method involves the use of palladium catalysts and boron reagents, which are readily available and cost-effective. The reaction conditions can be optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced imidazoquinoxaline derivatives.
Substitution: Formation of substituted imidazoquinoxaline derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The imidazo[4,5-b]quinoxaline core distinguishes this compound from analogs with alternative fused heterocycles:
Table 1: Structural and Electronic Comparisons
Key Observations:
- Core Flexibility: Thiazolo[4,5-b]quinoxaline derivatives (e.g., ) replace imidazole with thiazole, altering electronic properties and enabling fluorescence applications.
- Substituent Effects : Sulfonyl groups (e.g., ) increase molecular weight and stability, while allyl groups improve reactivity for further derivatization.
- Positional Isomerism: Imidazo[4,5-g]quinoxaline differs in ring fusion position, reducing planarity and affecting π-π stacking interactions.
Biological Activity
1-Allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline is a heterocyclic compound within the imidazoquinoxaline family, recognized for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and antimicrobial fields. The unique structural features of this compound, including the allyl and methoxyphenyl substituents, contribute to its biological efficacy.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes an imidazoquinoxaline core, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that compounds in the imidazoquinoxaline class exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Demonstrated through various in vitro studies.
- Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
- Potential Antiviral Effects : Some derivatives show promise against viral infections.
Anticancer Activity
Studies have shown that imidazoquinoxaline derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that derivatives similar to this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.
Case Study: Cytotoxicity Evaluation
In a comparative analysis of quinoxaline derivatives, it was found that certain compounds demonstrated IC50 values lower than 10 µM against human cancer cell lines, suggesting strong anticancer potential. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A375 (melanoma) | 8.5 | Apoptosis induction |
| Compound B | MCF-7 (breast) | 7.2 | Cell cycle arrest |
| This compound | HeLa (cervical) | 9.0 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study reported that the compound showed an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
| Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of DNA Synthesis : Compounds similar to this one interfere with DNA replication in cancer cells.
- Disruption of Cell Membrane Integrity : The antimicrobial effects are likely due to damage to bacterial cell membranes.
- Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in cells, promoting apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-allyl-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]quinoxaline, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,3-diaminoquinoxaline derivatives with allyl-substituted aldehydes under acidic conditions. A reflux setup in ethanol or toluene with catalytic acetic acid is commonly used . To optimize efficiency, monitor reaction progress via TLC or HPLC and adjust stoichiometry (e.g., 1:1.2 molar ratio of diamine to aldehyde). Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) yields >85% purity .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Use a multi-technique approach:
- NMR : Confirm allyl group presence (¹H-NMR: δ 5.1–5.3 ppm for vinyl protons, δ 4.8–5.0 ppm for CH₂ protons) and methoxyphenyl substituents (¹³C-NMR: δ 55 ppm for OCH₃) .
- X-ray crystallography : Resolve imidazo[4,5-b]quinoxaline core geometry (bond angles ~120° for aromaticity) .
- HRMS : Validate molecular formula (e.g., C₁₉H₁₆N₄O⁺ requires m/z 316.1319) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ < 50 µM suggests potency) .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance the compound's bioactivity?
- Methodological Answer :
- Modify substituents : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -Cl, -CF₃) to test effects on cytotoxicity .
- Allyl chain variations : Introduce bulkier groups (e.g., propargyl) to assess steric effects on target binding .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like DNA topoisomerase II .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma stability (e.g., t₁/₂ in mouse plasma) and metabolic pathways using LC-MS/MS .
- Formulation optimization : Use PEGylated liposomes to enhance bioavailability if poor solubility is observed in vivo .
- Dose-response recalibration : Adjust dosing regimens based on allometric scaling (e.g., mg/kg vs. body surface area) .
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Methodological Answer :
- Reaction path searching : Apply density functional theory (DFT) to identify low-energy pathways for cyclocondensation steps .
- Machine learning : Train models on existing quinoxaline reaction datasets to predict optimal solvents/catalysts .
- High-throughput screening : Use robotic platforms to test 96-well plate reaction arrays with variable temperatures/pH .
Q. What advanced techniques elucidate the compound's mechanism of action in cancer cells?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) post-treatment .
- Proteomics : Use SILAC labeling to quantify changes in kinase expression levels .
- Cellular imaging : Employ confocal microscopy with fluorescent probes (e.g., Annexin V-FITC) to track apoptosis in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
